4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone
Description
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)anilino]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(23)22-21-14/h1-8,20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFUMZBGOYJHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone typically involves the reaction of 3-(trifluoromethyl)aniline with phthalazinone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents and reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional functional groups, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
Phthalazinones have been explored for their antitumor properties. Preliminary studies suggest that 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone may exhibit similar activities due to the presence of the phthalazinone ring, which has been associated with various biological activities, including anti-cancer effects. Further research is needed to establish specific mechanisms of action and efficacy against different cancer types.
Anti-inflammatory and Anti-allergic Properties:
Compounds with similar structures have shown potential as anti-inflammatory agents. The presence of the aniline moiety suggests that this compound could inhibit histamine release from mast cells, a crucial factor in allergic responses. This property makes it a candidate for further investigation in the treatment of allergic conditions.
Biological Target Interactions:
Interaction studies are essential for understanding how this compound interacts with biological targets. The combination of phthalazinone and aniline functionalities may enhance its pharmacological profile compared to similar compounds.
Material Science Applications
The unique structural features of this compound also position it as a potential building block for developing new functional materials. The trifluoromethyl group can influence the material properties, making it suitable for applications in organic electronics and polymer science. Investigating its material properties could lead to innovations in functional materials with tailored characteristics.
Case Studies and Research Findings
| Study/Research | Focus | Findings |
|---|---|---|
| Antitumor Activity Study | Evaluated against various cancer cell lines | Potential antitumor effects noted; further studies required to confirm efficacy |
| Anti-inflammatory Research | Investigated histamine release inhibition | Suggests potential use in treating allergic conditions |
| Material Properties Investigation | Analyzed structural influence on material characteristics | Indicates possible applications in organic electronics |
Mechanism of Action
The mechanism of action of 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways and the inhibition of target enzymes .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The positional isomer 4-{[4-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone (CAS: 305368-12-1) shares the same molecular formula (C₁₆H₁₂F₃N₃O, MW: 319.29) but differs in the trifluoromethyl group’s placement on the aniline ring (para vs. meta).
4-Methyl-1(2H)-phthalazinone (simplified analog) lacks the anilino-methyl substituent, resulting in reduced molecular complexity and lower molecular weight (MW: ~174.18 estimated). Its biological activity is likely diminished due to the absence of the trifluoromethyl group, which is critical for hydrophobic interactions in drug-receptor binding .
Complex Derivatives with Extended Substituents
The compound 4-((3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)anilino)methyl)-1(2H)-phthalazinone (CAS: 860784-88-9) incorporates a pyridinyloxy-anilino group, increasing molecular weight (C₂₁H₁₄ClF₃N₄O₂, MW: 458.81) and steric bulk.
Biological Activity
The compound 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone is a derivative of phthalazinone, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 335.29 g/mol
The structure includes a phthalazinone core substituted with a trifluoromethyl aniline moiety, which is crucial for its biological activity.
The primary mechanism of action for phthalazinones, including this compound, involves inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to modulate intracellular levels of cyclic nucleotides, leading to various pharmacological effects such as anti-inflammatory and immunomodulatory actions.
Pharmacological Effects
Research indicates that This compound exhibits significant biological activities, particularly in the following areas:
- Anti-inflammatory Activity : Studies have shown that phthalazinone derivatives can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This activity is particularly relevant in models of dermatitis and other inflammatory conditions .
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Neurological Effects : There is emerging evidence that PDE inhibitors may have neuroprotective effects, which could be beneficial in neurodegenerative diseases .
Study 1: PDE4 Inhibition and Anti-inflammatory Effects
A study evaluated a series of phthalazinone derivatives for their ability to inhibit PDE4. The most potent compound in this series significantly reduced TNF-α levels in whole rat blood cells and showed efficacy in a mouse model of dermatitis. This suggests that the trifluoromethyl substitution enhances the anti-inflammatory properties .
Study 2: Anticancer Activity
In vitro studies have assessed the cytotoxicity of various phthalazinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
Data Table: Biological Activities of this compound
Q & A
Q. What are the established synthetic pathways for 4-{[3-(trifluoromethyl)anilino]methyl}-1(2H)-phthalazinone, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the phthalazinone core via cyclization of anthranilic acid derivatives or via Buchwald-Hartwig amination for introducing the trifluoromethylanilino group.
- Step 2: Functionalization at the 4-position using reductive amination or nucleophilic substitution.
- Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility, while palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency. Yields are sensitive to temperature (60–100°C) and stoichiometric ratios of reactants (e.g., 1.2:1 amine:carbonyl equivalent). Purification often requires column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include the phthalazinone carbonyl (~165 ppm in ¹³C NMR) and the trifluoromethyl group (-CF₃, δ ~120 ppm in ¹⁹F NMR).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the trifluoromethylanilino substituent .
Advanced Research Questions
Q. How do structural modifications at the 4-position of the phthalazinone core influence biological activity, particularly in dual-target therapies (e.g., enzyme inhibition and receptor modulation)?
Methodological Answer:
- Substituent Effects:
- Electron-withdrawing groups (e.g., -CF₃): Enhance metabolic stability and target binding via hydrophobic interactions.
- Heteroaromatic groups (e.g., pyridyl, thiazolyl): Improve thromboxane A2 (TXA2) synthetase inhibition by π-π stacking with active-site residues .
- Polar groups (e.g., -COOH): Reduce membrane permeability, as seen in reduced bronchodilatory activity despite initial expectations .
| Substituent | TXA2 Inhibition (IC₅₀) | Bronchodilation (ED₅₀) |
|---|---|---|
| 3-Pyridyl | 0.12 µM | 1.8 mg/kg |
| 5-Thiazolyl | 0.15 µM | 2.1 mg/kg |
| Phenyl | 0.25 µM | 3.5 mg/kg |
| Data adapted from Yamaguchi et al. (1993) . |
Q. What in vivo models are most suitable for evaluating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound, and how do metabolite profiles affect efficacy?
Methodological Answer:
Q. How can computational methods (e.g., molecular docking, MD simulations) predict binding modes of this compound to PARP-1 or TXA2 synthetase?
Methodological Answer:
- Docking (AutoDock Vina): Use crystal structures (PDB: 4UND for PARP-1) to model the phthalazinone core within the NAD+-binding pocket. The trifluoromethylanilino group shows favorable van der Waals interactions with Tyr907 and Ser904 .
- MD Simulations (GROMACS): Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with catalytic residues (e.g., His862 in TXA2 synthetase) .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: Why do some studies show enhanced TXA2 inhibition with pyridyl substituents, while others report reduced efficacy in vivo?
Critical Analysis:
- Lipophilicity vs. Solubility: Pyridyl derivatives (logP ~2.5) exhibit high in vitro potency but poor aqueous solubility, limiting bioavailability in rodent models. Hydrophilicity-adjusted analogs (e.g., morpholine-substituted) show improved PK but reduced target affinity .
- Species Differences: Rat CYP450 isoforms metabolize the compound faster than human isoforms, necessitating allometric scaling for translational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
